2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate)
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Overview
Description
2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate) is an organic compound that belongs to the class of benzene derivatives. This compound is characterized by the presence of acetyl and nitro groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate) typically involves a multi-step process One common method includes the nitration of benzene derivatives followed by acetylation
Industrial Production Methods
In an industrial setting, the production of 2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate) undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The acetyl group can be reduced to an alcohol using lithium aluminum hydride.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate) has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its ability to interact with various biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate) involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the acetyl group can form covalent bonds with nucleophiles. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes .
Comparison with Similar Compounds
Similar Compounds
2-Benzoylbenzene-1,4-diyl bis(4-bromo-3-nitrobenzoate): Similar structure but with bromine substituents instead of acetyl groups.
1,1’-Binaphthyl-2,2’-diyl bis(3-nitrobenzoate): Contains a binaphthyl core instead of a benzene ring.
Uniqueness
2-Acetylbenzene-1,4-diyl bis(3-nitrobenzoate) is unique due to the presence of both acetyl and nitro groups, which provide a combination of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C22H14N2O9 |
---|---|
Molecular Weight |
450.4 g/mol |
IUPAC Name |
[3-acetyl-4-(3-nitrobenzoyl)oxyphenyl] 3-nitrobenzoate |
InChI |
InChI=1S/C22H14N2O9/c1-13(25)19-12-18(32-21(26)14-4-2-6-16(10-14)23(28)29)8-9-20(19)33-22(27)15-5-3-7-17(11-15)24(30)31/h2-12H,1H3 |
InChI Key |
LJPUMIIBYLWUDG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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